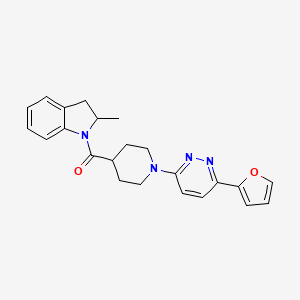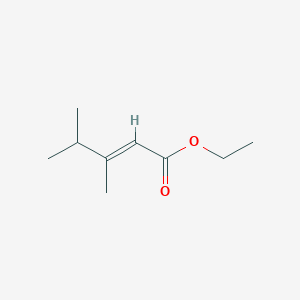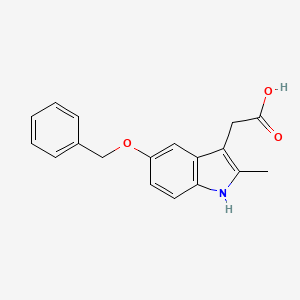
N-(2,4-difluorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-difluorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide" is a complex organic molecule that likely contains multiple functional groups, including an acetamide, a difluorophenyl group, a triazole, a thioether, and a pyran moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics of the molecule .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and may require the use of Lewis bases or other reagents to facilitate the formation of the desired bonds. For example, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture . Similarly, the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds involved the use of ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis in the presence of Lewis bases . These methods may be relevant to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopies, and DFT calculations . These techniques can provide detailed information about the geometrical parameters, stability, and charge distribution within the molecule. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal XRD, revealing an intramolecular C-H···O hydrogen bond and a two-dimensional network formed by intermolecular N-H···O and C-H···O hydrogen bonds .
Chemical Reactions Analysis
The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular structure. The papers provided do not detail specific chemical reactions for these compounds, but general reactivity can be inferred. For example, acetamide groups can participate in various chemical reactions, including nucleophilic substitution or hydrolysis. The presence of a difluorophenyl group could affect the electron distribution and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of analytical techniques. For instance, 2-Phenyl-N-(pyrazin-2-yl)acetamide was characterized by elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These techniques can provide insights into the compound's stability, solubility, and electronic properties. The presence of a difluorophenyl group and a triazole in the molecule of interest suggests that it may have unique electronic and optical properties, potentially including non-linear optical behavior as suggested by the first hyperpolarizability calculations for a related compound .
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlights the significance of hydrogen bonding in the self-assembly process. These complexes have demonstrated notable antioxidant activity, indicating potential applications in studying oxidative stress and designing antioxidant compounds (Chkirate et al., 2019).
Antimicrobial Agents
A study on the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents underscores the versatility of acetamide-based compounds in developing new treatments against various microorganisms. These compounds have shown promising biological activity, suggesting their potential use in antimicrobial drug development (Aly et al., 2011).
Molecular Docking and Anticancer Agents
Another research focus is on the synthesis and molecular docking study of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. These studies not only shed light on the compounds' biological activity but also offer insights into their interaction with biological targets, providing a foundation for the development of novel anticancer and antimicrobial therapies (Katariya et al., 2021).
In Silico Drug-likeness and Microbial Investigation
The in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates represent another application area. This research demonstrates the utility of computational and experimental methods in evaluating the therapeutic potential and safety profile of new compounds, guiding the design of drugs with favorable properties (Pandya et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, focusing on spectroscopic, quantum mechanical analyses, ligand-protein interactions, and photovoltaic efficiency modeling, illustrate the interdisciplinary applications of similar compounds. Such research contributes to understanding the electronic properties, biological interactions, and potential use in energy conversion technologies (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O4S/c1-23-9-20-22-17(23)28-8-11-5-14(24)15(6-26-11)27-7-16(25)21-13-3-2-10(18)4-12(13)19/h2-6,9H,7-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMZJUBWCBXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)



![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)


![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)